1-[2-(4-nitrophenoxy)propanoyl]pyrrolidine
Overview
Description
1-[2-(4-nitrophenoxy)propanoyl]pyrrolidine, commonly known as NPP, is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. NPP is a pyrrolidine derivative that has been synthesized using different methods.
Mechanism of Action
The mechanism of action of NPP is not yet fully understood. However, it has been suggested that NPP exerts its effects by inhibiting various enzymes and signaling pathways. For example, it has been suggested that NPP inhibits the activity of matrix metalloproteinases, which are involved in cancer cell invasion and metastasis. It has also been suggested that NPP inhibits the nuclear factor-kappa B (NF-κB) signaling pathway, which is involved in inflammation and cancer.
Biochemical and Physiological Effects:
NPP has been shown to have various biochemical and physiological effects. In cancer research, NPP has been shown to induce apoptosis, inhibit angiogenesis, and inhibit cancer cell invasion and metastasis. In antiviral research, NPP has been shown to inhibit the replication of the hepatitis C virus. In anti-inflammatory research, NPP has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines.
Advantages and Limitations for Lab Experiments
NPP has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. It exhibits potent anticancer, antiviral, and anti-inflammatory properties, making it a promising compound for further research. However, there are also limitations to using NPP in lab experiments. For example, its mechanism of action is not yet fully understood, and more research is needed to elucidate its effects on different cell types and tissues.
Future Directions
There are several future directions for NPP research. One area of research is to further investigate its anticancer, antiviral, and anti-inflammatory properties. Another area of research is to study its effects on different cell types and tissues, as well as its potential side effects. Additionally, more research is needed to elucidate its mechanism of action and to develop more efficient synthesis methods. Overall, NPP is a promising compound that has the potential to be developed into a useful therapeutic agent in the future.
Scientific Research Applications
NPP has been extensively studied for its potential applications in various fields. It has been found to exhibit anticancer, antiviral, and anti-inflammatory properties. In cancer research, NPP has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In antiviral research, NPP has been shown to inhibit the replication of the hepatitis C virus. In anti-inflammatory research, NPP has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines.
properties
IUPAC Name |
2-(4-nitrophenoxy)-1-pyrrolidin-1-ylpropan-1-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O4/c1-10(13(16)14-8-2-3-9-14)19-12-6-4-11(5-7-12)15(17)18/h4-7,10H,2-3,8-9H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QSDCIZYNHKADMG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCCC1)OC2=CC=C(C=C2)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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